molecular formula C20H40O8U+8 B12686619 Tetrakis(pentane-2,4-dionato-O,O')uranium CAS No. 65137-03-3

Tetrakis(pentane-2,4-dionato-O,O')uranium

Cat. No.: B12686619
CAS No.: 65137-03-3
M. Wt: 646.6 g/mol
InChI Key: DFZMCDOESALSNF-UHFFFAOYSA-V
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Description

Tetrakis(pentane-2,4-dionato-O,O’)uranium is a coordination compound with the molecular formula C20H28O8U It is a uranium complex where the uranium atom is coordinated by four pentane-2,4-dionato ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(pentane-2,4-dionato-O,O’)uranium can be synthesized through the reaction of uranium salts with pentane-2,4-dione (acetylacetone) in the presence of a base. The reaction typically involves the following steps:

  • Dissolving uranium salts (such as uranium nitrate) in a suitable solvent.
  • Adding pentane-2,4-dione to the solution.
  • Introducing a base (such as sodium hydroxide) to facilitate the formation of the uranium complex.
  • Isolating the product through filtration and recrystallization.

Industrial Production Methods

Industrial production methods for tetrakis(pentane-2,4-dionato-O,O’)uranium are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(pentane-2,4-dionato-O,O’)uranium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of uranium oxides.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Ligand substitution reactions can occur, where the pentane-2,4-dionato ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

    Substitution: Various ligands, such as phosphines or amines, can be introduced to replace the pentane-2,4-dionato ligands.

Major Products

    Oxidation: Uranium oxides (e.g., UO2).

    Reduction: Reduced uranium complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Tetrakis(pentane-2,4-dionato-O,O’)uranium has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other uranium complexes and materials.

    Biology: Studied for its potential interactions with biological molecules, although its use in biological systems is limited due to toxicity.

    Medicine: Limited applications in medicine, primarily due to the radioactive nature of uranium.

    Industry: Potential use in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of tetrakis(pentane-2,4-dionato-O,O’)uranium involves its ability to coordinate with various ligands and undergo redox reactions. The uranium center can participate in electron transfer processes, making it useful in catalytic applications. The molecular targets and pathways involved are primarily related to its coordination chemistry and redox behavior.

Comparison with Similar Compounds

Similar Compounds

    Bis(pentane-2,4-dionato)copper(II): A copper complex with similar ligands.

    Dioxidobis(pentane-2,4-dionato-uranium(VI): Another uranium complex with different oxidation states and coordination environments.

Uniqueness

Tetrakis(pentane-2,4-dionato-O,O’)uranium is unique due to its specific coordination environment and the presence of four pentane-2,4-dionato ligands. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

65137-03-3

Molecular Formula

C20H40O8U+8

Molecular Weight

646.6 g/mol

IUPAC Name

4-oxoniumylidenepentan-2-ylideneoxidanium;uranium

InChI

InChI=1S/4C5H8O2.U/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3;/p+8

InChI Key

DFZMCDOESALSNF-UHFFFAOYSA-V

Canonical SMILES

CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.[U]

Origin of Product

United States

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